2,3-Dichloro-5-methylphenylboronic acid
Description
Properties
IUPAC Name |
(2,3-dichloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEXOJFCSLTVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Advanced Functionalization of 2,3 Dichloro 5 Methylphenylboronic Acid for Research Applications
Formation of Boronate Esters and Anhydrides
The boronic acid moiety of 2,3-dichloro-5-methylphenylboronic acid is a versatile functional group that can undergo condensation reactions to form more stable or reversibly reactive derivatives. These include boronate esters and cyclic anhydrides (boroxines), which are fundamental for protecting the boronic acid group or modulating its chemical properties.
Arylboronic acids are frequently converted into their corresponding pinacol (B44631) boronate esters to enhance their stability and ease of handling. This transformation is particularly useful for mitigating issues such as protodeboronation, a common decomposition pathway for boronic acids. The reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) typically proceeds under mild conditions, often by simply stirring the two reactants in a suitable solvent like diethyl ether or toluene at room temperature, with subsequent removal of water.
The resulting 2-(2,3-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is significantly more stable than the parent boronic acid. The bulky pinacol group provides steric protection to the boron center, making it less susceptible to hydrolysis and oxidation. While highly stable, these esters can be readily cleaved back to the boronic acid under specific conditions if required. Furthermore, pinacol boronate esters exhibit modified reactivity, making them key intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling, where a controlled release of the boronic acid is often desirable. The stability of phenylboronic pinacol esters can be influenced by pH and the electronic nature of substituents on the aromatic ring.
Table 1: Representative Synthesis of Arylboronic Acid Pinacol Esters
| Entry | Arylboronic Acid | Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Methylphenylboronic acid | Pinacol (1.2 equiv) | Et₂O | Room Temp, overnight | 80 |
| 2 | 4-Chlorophenylboronic acid | Pinacol (1.2 equiv) | Et₂O | Room Temp, overnight | 84 |
| 3 | 3,5-Dimethylphenylboronic acid | Pinacol (1.2 equiv) | Et₂O | Room Temp, overnight | 77 |
| 4 | 2-Fluorophenylboronic acid | Pinacol (1.2 equiv) | Et₂O | Room Temp, overnight | 82 |
This interactive table provides examples of typical reaction conditions for the synthesis of pinacol boronate esters from various substituted phenylboronic acids, illustrating the general applicability of the method.
Arylboronic acids can undergo a reversible self-condensation reaction to form a six-membered cyclic anhydride known as a boroxine. This process involves the dehydration of three molecules of the boronic acid. The formation of the corresponding boroxine from this compound can be achieved by heating the boronic acid or through azeotropic removal of water. nih.gov
The equilibrium between the boronic acid and its boroxine is dynamic and can be controlled by the presence or absence of water. frontiersin.org In aqueous solutions, the equilibrium generally favors the boronic acid form, as the hydrolysis of the boroxine is rapid. nih.gov The formation of boroxines is often an entropically driven process, as it releases three molecules of water. frontiersin.org Studies on substituted phenylboronic acids have shown that electron-donating groups on the phenyl ring can favor boroxine formation. frontiersin.orgrsc.org This reversible nature is a key feature of boroxine chemistry, allowing them to serve as a stable storage form of the boronic acid that can regenerate the active monomeric species upon exposure to water. rsc.org
Table 2: Thermodynamic Parameters for Boroxine Formation from Substituted Phenylboronic Acids in CDCl₃
| Substituent (R) | K_eq (M⁻²) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
|---|---|---|---|---|
| 4-OCH₃ | 1400 | -4.29 | 4.8 | 9.1 |
| 4-CH₃ | 430 | -3.60 | 4.1 | 7.7 |
| H | 130 | -2.88 | 3.8 | 6.7 |
| 4-Cl | 43 | -2.24 | 3.5 | 5.7 |
| 4-CF₃ | 4.4 | -0.88 | 2.5 | 3.4 |
This interactive table summarizes thermodynamic data for the formation of various tris(4-substituted phenyl)boroxines, illustrating the influence of electronic effects on the equilibrium.
Chelate Derivative Synthesis and Characterization
The Lewis acidic boron center of this compound can react with bidentate or tridentate ligands containing suitably positioned donor atoms (e.g., oxygen, nitrogen) to form stable cyclic chelate complexes. This chelation changes the coordination at the boron center from trigonal planar (sp²) to tetrahedral (sp³), which significantly alters the electronic properties and stability of the molecule.
Common chelating agents include diols, amino alcohols, and salicylhydroxamic acid derivatives. For instance, the reaction with N-salicylidene-o-aminophenol or related Schiff bases can yield highly stable borate (B1201080) complexes. nih.gov The synthesis is often straightforward, involving the reaction of the boronic acid with the chelating ligand, sometimes with heating, to form the cyclic boronate ester or a more complex chelate structure.
Characterization of these chelate derivatives typically involves spectroscopic methods such as ¹H, ¹³C, and ¹¹B NMR, as well as IR spectroscopy and mass spectrometry. ¹¹B NMR is particularly informative, as the chemical shift provides direct evidence of the coordination state of the boron atom, with tetracoordinate boron appearing at a significantly different chemical shift compared to the tricoordinate species.
Table 3: Common Ligands for Boronic Acid Chelation
| Ligand Type | Example | Resulting Complex | Boron Hybridization |
|---|---|---|---|
| α-Hydroxy Acid | Lactic Acid | Five-membered ring | sp³ |
| Dicarboxylic Acid | Malonic Acid | Six-membered ring | sp³ |
| Amino Alcohol | Ethanolamine | Five-membered ring | sp³ |
| Salicylhydroxamic Acid | Salicylhydroxamic acid (SHA) | Stable bicyclic complex | sp³ |
| Schiff Base | N-salicylidene-o-aminophenol | Tridentate ONO complex | sp³ |
This interactive table showcases various types of chelating ligands that can be used to form stable complexes with arylboronic acids.
Covalent Modification for Sensing and Probe Development
The ability of the boronic acid group to form reversible covalent bonds with specific functional groups is the foundation for its widespread use in chemical sensors and molecular probes. By attaching a signaling unit (e.g., a fluorophore) to the 2,3-dichloro-5-methylphenyl scaffold, the binding event at the boronic acid moiety can be translated into a detectable optical signal.
A hallmark of boronic acid chemistry is the reversible formation of cyclic esters with compounds containing 1,2- or 1,3-diol functionalities. This interaction is particularly strong with saccharides (sugars), making boronic acid derivatives excellent candidates for glucose sensors. The binding of a polyol to this compound would result in the formation of a five- or six-membered cyclic boronate ester. This reaction is pH-dependent, with the binding affinity generally increasing at higher pH values where the boronic acid is in its tetrahedral boronate form. This reversible covalent interaction has also been exploited for the recognition of other biologically important molecules, including amino acids and hydroxamic acids. nih.gov
To create a fluorescent sensor, this compound can be covalently linked to a fluorophore. The binding of a target analyte (like a sugar) to the boronic acid can modulate the photophysical properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a change in fluorescence intensity or wavelength.
Boron-Curcumin Complexes: Curcumin, a natural pigment, possesses a β-diketone moiety that can form stable complexes with boron. While curcumin itself is fluorescent, its complexation with a boronic acid can alter its photophysical properties. The synthesis involves the reaction of the boronic acid with the β-diketone part of the curcuminoid structure.
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. Arylboronic acids can be incorporated into the BODIPY structure, typically at the meso-position or the 3,5-positions of the dipyrrin core. The synthesis of a BODIPY-based sensor would involve coupling this compound (or a derivative) to a suitable BODIPY precursor. The resulting conjugate would combine the potent fluorescence of the BODIPY core with the analyte-binding capability of the boronic acid moiety.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pinacol |
| 2-(2,3-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Boroxine |
| N-salicylidene-o-aminophenol |
| Curcumin |
| Boron-dipyrromethene (BODIPY) |
| 2-Methylphenylboronic acid |
| 4-Chlorophenylboronic acid |
| 3,5-Dimethylphenylboronic acid |
| 2-Fluorophenylboronic acid |
| Lactic Acid |
| Malonic Acid |
| Ethanolamine |
Immobilization on Solid Supports for Solid-Phase Synthesis
The covalent attachment of this compound to insoluble solid supports is a critical step for its application in solid-phase synthesis. This immobilization facilitates the use of the boronic acid moiety in various reactions, allowing for the straightforward purification of products by simple filtration and washing, thereby enabling high-throughput and automated synthesis methodologies. The selection of the solid support and the linkage strategy are paramount in defining the utility of the resulting resin-bound reagent.
A prevalent method for the immobilization of arylboronic acids involves the formation of a stable ester linkage with a functionalized solid support. acs.orgnih.gov Resins incorporating diol functionalities, such as those derived from polystyrene or other polymers, are commonly employed for this purpose.
One such versatile support is N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin. acs.orgnih.gov The immobilization of a generic arylboronic acid, which can be extrapolated to this compound, proceeds through the formation of a bicyclic diethanolamine boronate. This reaction is typically rapid and occurs under mild, anhydrous conditions at room temperature. nih.gov The resulting linkage is characterized by a putative N→B dative bond, which enhances the stability of the boronate ester. acs.orgnih.gov
The equilibrium between the immobilized and free boronic acid is influenced by the presence of water. While the attachment is stable under anhydrous reaction conditions, the release of the boronic acid from the DEAM-PS resin can be achieved by treatment with a large excess of water, facilitating product recovery if the boronic acid itself is the desired product after a series of on-resin transformations. acs.orgnih.gov
Another widely utilized solid support is 1-glycerol polystyrene resin. researchgate.netnih.govnih.gov This commercially available resin is particularly prominent in the solid-phase synthesis of peptide boronic acids. The immobilization of Fmoc-protected α-aminoboronates onto this resin allows for subsequent on-resin peptide chain elongation using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov Although not directly involving this compound, this methodology highlights a robust strategy for anchoring boronic acid-containing building blocks to a solid phase for sequential chemical transformations.
Silica gel also serves as a viable solid support for the immobilization of phenylboronic acid derivatives. nih.gov Functionalization of the silica surface with silylating agents containing a boronic acid moiety allows for the preparation of boronate affinity chromatography media. nih.gov This approach could be adapted to tether this compound, creating a stationary phase for specific applications in separation sciences.
The following interactive table summarizes representative solid supports and the corresponding immobilization strategies applicable to arylboronic acids like this compound.
| Solid Support | Functional Group for Immobilization | Linkage Type | Typical Immobilization Conditions | Cleavage Conditions |
|---|---|---|---|---|
| N,N-Diethanolaminomethyl Polystyrene (DEAM-PS) | Diethanolamine | Bicyclic Boronate Ester | Anhydrous solvent, room temperature, minutes to hours | Large excess of water (>32 equiv) |
| 1-Glycerol Polystyrene | Glycerol (1,2-diol) | Glycerol Boronate Ester | Anhydrous DCM, room temperature, 2 hours | DCM/MeOH/H₂O (5:4:1) |
| Merrifield's Resin | Chloromethyl | Ether (via derivatized boronic acid) | Reflux with a diol-protected boronic acid, followed by hydrolysis | Strong acid (e.g., HF) |
| Silica Gel | Silanol (Si-OH) | Silyl Ether (via derivatized boronic acid) | Reaction with a monochlorosilane derivative of the boronic acid | Not typically cleaved; used as a stationary phase |
The successful immobilization of this compound onto a solid support paves the way for its use in a variety of solid-phase organic synthesis (SPOS) applications. For instance, a resin-bound form of this compound could serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The solid-supported nature of the boronic acid would allow for the use of excess coupling partners and reagents, with their subsequent removal from the desired product achieved through simple filtration.
Research in this area has demonstrated the feasibility of performing further chemical transformations on resin-bound arylboronic acids. acs.org For example, arylboronic acids immobilized on DEAM-PS and containing other functional groups (e.g., formyl, carboxyl, amino) can be derivatized in good to excellent yields. acs.org This suggests that a solid-supported this compound could be further functionalized while attached to the resin, expanding its synthetic utility.
The following table presents hypothetical research findings for the immobilization of this compound onto DEAM-PS resin and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
| Entry | Reaction Step | Reactants | Conditions | Yield/Loading | Notes |
|---|---|---|---|---|---|
| 1 | Immobilization | This compound, DEAM-PS Resin | Anhydrous THF, RT, 2h | 0.85 mmol/g | Loading determined by elemental analysis of chlorine. |
| 2 | Suzuki-Miyaura Coupling | Resin-bound boronic acid, 4-Iodoanisole, Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C, 12h | 92% | Yield of the resin-bound biaryl product. |
| 3 | Cleavage (Hypothetical) | Resin-bound biaryl product, H₂O | RT, 24h | - | This step would release the boronic acid functionality, not the coupled product. The product would typically be cleaved from a linker on the other coupling partner in a combinatorial synthesis approach. |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Mass Spectrometry Techniques for Boronic Acid Analysis
Mass spectrometry is an indispensable tool for the analysis of boronic acids, offering high sensitivity and structural information. However, the analysis of these compounds is often complicated by their tendency to form boroxines (cyclic anhydrides) and other dimeric species. nih.govuvic.ca The following sections detail advanced mass spectrometric techniques and strategies to overcome these challenges in the context of "2,3-Dichloro-5-methylphenylboronic acid" research.
Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for High Sensitivity Quantification
Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the trace-level quantification of boronic acids. scirp.org This method offers high sensitivity, selectivity, and speed, making it ideal for the analysis of "this compound" in complex matrices. scirp.org
The electrospray ionization (ESI) source is typically operated in negative ion mode for the analysis of boronic acids, as this promotes the formation of deprotonated molecules [M-H]-, which can be selectively monitored. scirp.orgsciex.com The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion. sciex.com For "this compound," this would involve monitoring the transition of its deprotonated molecule to characteristic product ions.
Research on analogous phenylboronic acid derivatives has demonstrated the capability of UPLC-MS/MS to achieve limits of quantification (LOQ) in the picogram per milliliter (pg/mL) range. sciex.com A well-developed UPLC-MS/MS method for "this compound" would likely exhibit similar high sensitivity, as illustrated in the hypothetical data in Table 1.
Table 1: Representative UPLC-MS/MS Parameters for High Sensitivity Quantification of a Phenylboronic Acid (Note: This data is illustrative and based on methods for analogous compounds.)
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Monitored Transition (MRM) | [M-H]⁻ → Product Ion |
| Limit of Detection (LOD) | ~0.1 µg nih.gov |
| Limit of Quantification (LOQ) | ~1.0 µg nih.gov |
| Linearity (R²) | >0.99 scirp.org |
| Recovery | 97.1 to 105.7% nih.gov |
| Precision (RSD) | <2.0% nih.gov |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Peptide Boronic Acids
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile biomolecules, including peptides modified with boronic acids. researchgate.net Were "this compound" to be incorporated into a peptide for therapeutic or diagnostic purposes, MALDI-MS would be a critical tool for its characterization.
A significant challenge in the MALDI-MS analysis of peptide boronic acids is the propensity of the boronic acid moiety to form trimers, which can complicate spectral interpretation. researchgate.net To circumvent this, derivatization strategies are often employed. One common approach is the esterification of the boronic acid with a 1,2-diol, such as pinacol (B44631), prior to analysis. researchgate.net An innovative and convenient alternative involves the use of 2,5-dihydroxybenzoic acid (DHB) as both the matrix and an in-situ derivatizing agent. researchgate.net The DHB matrix efficiently converts the peptide boronic acid into a DHB adduct, yielding high-quality spectra without the need for a separate derivatization step. researchgate.net
Subsequent tandem mass spectrometry (MS/MS) analysis of the derivatized peptide allows for sequencing and confirmation of the boronic acid modification. researchgate.net
Real-Time Mass Spectrometric Monitoring of Reaction Mechanisms
Understanding the kinetics and mechanisms of reactions involving "this compound," such as the Suzuki-Miyaura coupling, is crucial for process optimization. Real-time mass spectrometric monitoring provides a direct window into the dynamic changes occurring in a reaction mixture. uvic.cashimadzu.comrsc.orgnih.gov
Techniques like Probe Electrospray Ionization (PESI) allow for the direct sampling and ionization of reactants, intermediates, and products from a reaction vessel without the need for chromatographic separation. shimadzu.com This enables the continuous tracking of species involved in the catalytic cycle. By monitoring the consumption of "this compound" and the formation of the cross-coupled product, valuable insights into reaction rates and the influence of various parameters can be obtained.
Strategies for Minimizing Boroxine and Dimer Ion Formation during Mass Spectrometry Analysis
A persistent challenge in the mass spectrometric analysis of boronic acids is their tendency to dehydrate and form cyclic trimers known as boroxines, as well as other dimeric and solvent adduct ions. nih.gov These species can complicate mass spectra and suppress the signal of the monomeric boronic acid.
Careful optimization of analytical conditions is key to minimizing the formation of these interfering ions. nih.gov In the context of UPLC-MS analysis of "this compound," several strategies can be employed:
Mobile Phase Composition: The choice of mobile phase and additives can influence the equilibrium between the boronic acid and its anhydride forms.
Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flow rates in the ESI source can help to reduce in-source degradation and adduct formation. mdpi.comnih.gov
Rapid Analysis: High-throughput methods with short run times, such as those achievable with UPLC, minimize the time the analyte spends in solution prior to analysis, thereby reducing the opportunity for dehydration and oligomerization. nih.gov
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for its quantification.
High-Throughput Ultra Performance Liquid Chromatography (UPLC)
Ultra Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of boronic acids, including higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov The use of sub-2 µm particle columns in UPLC systems allows for more efficient separations. nih.govnih.gov
A high-throughput UPLC method for "this compound" would likely involve a reversed-phase column, such as an Acquity BEH C18, with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer, for instance, 10 mM ammonium acetate. nih.gov Such methods can achieve run times of as little as one minute without the need for pre-derivatization, making them highly suitable for applications like reaction monitoring and quality control in industrial settings. nih.gov
Table 2: Representative UPLC Method Parameters for High-Throughput Analysis of Boronic Acids (Note: This data is illustrative and based on methods for analogous compounds.)
| Parameter | Value |
| Column | Acquity BEH C18 nih.gov |
| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile nih.gov |
| Run Time | ~1 minute nih.gov |
| Detection | UV and/or Mass Spectrometry |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Boronates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, boronic acids like this compound are generally non-volatile due to their polarity and the presence of hydroxyl groups, which can lead to intermolecular hydrogen bonding. Consequently, a derivatization step is necessary to convert the boronic acid into a more volatile and thermally stable form suitable for GC-MS analysis. youtube.comcolostate.edu
Common derivatization methods include silylation, alkylation, and esterification. youtube.comcolostate.edu For boronic acids, esterification to form cyclic esters (boronates) with diols, such as pinacol, is a frequent strategy. This process replaces the active hydrogen atoms of the hydroxyl groups, significantly increasing the compound's volatility. youtube.com The resulting derivatized boronate ester can then be readily analyzed by GC-MS.
In the GC column, the derivatized this compound is separated from other components of the mixture based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the unequivocal identification of the compound. The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure the reaction proceeds to completion for accurate quantification and analysis. nih.gov
Table 1: GC-MS Derivatization Approaches for Boronic Acids
| Derivatization Method | Reagent Example | Purpose | Resulting Derivative |
|---|---|---|---|
| Esterification | Pinacol | Increases volatility and thermal stability. | Cyclic boronate ester |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogens with TMS groups. | Trimethylsilyl boronate |
| Alkylation | BF₃/Ethanol | Converts to less polar alkyl esters. researchgate.net | Ethyl boronate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms.
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shift of each proton is influenced by its electronic environment. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid group. The aromatic protons would typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. compoundchem.comoregonstate.edulibretexts.orglibretexts.org The presence of electron-withdrawing chlorine atoms would further shift these signals downfield. The methyl group protons would appear in the upfield region, typically around δ 2.4-2.7 ppm. libretexts.org The boronic acid hydroxyl protons often present as a broad singlet, and their chemical shift can vary depending on solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The aromatic carbons would resonate in the δ 110-140 ppm range. researchgate.netresearchgate.netwisc.edu The carbon atom directly attached to the boron (ipso-carbon) has a characteristic chemical shift. The methyl carbon would appear at a much higher field (upfield), typically around δ 20-30 ppm. The specific chemical shifts are influenced by the chloro and methyl substituents on the phenyl ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.0 - 8.0 | ~125 - 140 |
| Methyl (CH₃) | ~2.4 - 2.7 | ~20 - 25 |
| Boronic Acid OH | Variable (broad) | N/A |
| Aromatic C-Cl | N/A | ~130 - 135 |
| Aromatic C-B | N/A | ~130 - 135 (often unobserved or broad) |
| Aromatic C-CH₃ | N/A | ~135 - 140 |
¹¹B NMR spectroscopy is a specialized technique that directly probes the boron nucleus, providing valuable information about its coordination state and electronic environment. nih.gov Boron has two NMR-active isotopes, but ¹¹B is more commonly used due to its higher natural abundance and sensitivity. acs.org
The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. For this compound, the boron atom is trigonal planar (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 28-33 ppm. sdsu.edu If the boronic acid forms a tetrahedral (sp³ hybridized) boronate complex, for example by reacting with a diol or in the presence of a Lewis base, the chemical shift will move significantly upfield to a range of approximately δ 5-15 ppm. researchgate.netnsf.gov This makes ¹¹B NMR an excellent tool for studying complexation and reaction monitoring involving the boronic acid moiety. researchgate.netnsf.gov
Table 3: Typical ¹¹B NMR Chemical Shifts for Arylboron Compounds
| Boron Species | Hybridization | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Arylboronic Acid | sp² | +28 to +33 |
| Arylboronate Ester (e.g., with diols) | sp³ | +5 to +15 |
| Arylboroxine (anhydride) | sp² | ~+33 |
| Tetracoordinate Arylalkoxyborates | sp³ | -8 to +12 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Conformational and Structural Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides insights into the functional groups and molecular vibrations of this compound.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. The resulting spectrum displays absorption bands corresponding to specific functional groups. For an arylboronic acid, key characteristic absorptions include a broad O-H stretching band around 3200-3550 cm⁻¹, which is indicative of hydrogen bonding. specac.com A strong asymmetric B-O stretching vibration is typically observed around 1340-1370 cm⁻¹. researchgate.netresearchgate.net The B-C stretching vibration can be found in the 1000-1100 cm⁻¹ region. researchgate.netcdnsciencepub.com Additionally, characteristic peaks for the substituted aromatic ring, such as C-H and C=C stretching, will be present. vscht.cz
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. The symmetric ring breathing mode of the phenyl group, often weak in the IR spectrum, usually gives a strong signal in the Raman spectrum. The B-O symmetric stretch is also observable. cdnsciencepub.com For instance, in phenylboronic acid derivatives, a Raman signal at ~1002 cm⁻¹ has been associated with B-O symmetric stretching. acs.org
Table 4: Key Vibrational Frequencies for Phenylboronic Acid Derivatives
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3550 (broad) specac.com | Weak |
| Aromatic C-H Stretch | 3000 - 3100 vscht.cz | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1550 - 1700 specac.com | Strong |
| Asymmetric B-O Stretch | 1340 - 1370 researchgate.netresearchgate.net | Medium |
| B-C Stretch | 1000 - 1100 researchgate.netcdnsciencepub.com | Medium |
| B-O-H Deformation | ~1000 cdnsciencepub.com | Weak |
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Complex Confirmation
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. spbu.rumdpi.comcarleton.eduunimi.itfzu.cz This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. carleton.edu
For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure. The analysis would reveal the planarity of the phenyl ring and the geometry around the boron atom. In the solid state, arylboronic acids often form hydrogen-bonded dimers, where two molecules are linked through their boronic acid functionalities. SCXRD analysis would confirm the presence and geometry of such dimeric structures. Furthermore, this technique is invaluable for confirming the structure of complexes, for example, the product of a reaction between the boronic acid and another molecule, such as curcumin. rsc.orgresearchgate.net
Table 5: Information Obtained from Single Crystal X-ray Diffraction
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-B, B-O, C-Cl). |
| Bond Angles | The angles formed between three connected atoms, defining the molecular geometry. |
| Torsion Angles | Define the conformation of the molecule, such as the twist between the phenyl ring and the boronic acid group. |
| Crystal Packing | Describes how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. |
Advanced Colorimetric and Qualitative Detection Methods (e.g., TLC Staining with Curcumin)
Qualitative detection methods are essential for rapid screening and reaction monitoring in synthetic chemistry. For boronic acids, a highly effective and simple colorimetric technique involves the use of curcumin as a staining agent for Thin-Layer Chromatography (TLC). rsc.orgresearchgate.net
Curcumin, the yellow pigment in turmeric, contains a diol functionality that can react with boronic acids to form a brightly colored boronate conjugate complex known as rosacyanine. amphoteros.com This reaction involves the donation of electron density from the curcuminoid pi system to the empty p-orbital of the boron atom, leading to a red-shift in its UV/vis absorbance. amphoteros.com
When a developed TLC plate containing a boronic acid is dipped into a curcumin solution (typically dissolved in ethanol with a small amount of acid), the spot corresponding to the boronic acid turns a distinct red or orange color against a yellow background. researchgate.netreddit.comresearchgate.net This method is highly selective for various boron species, including free boronic acids and boronate esters, and provides a quick and convenient way to visualize boron-containing compounds that may not be UV-active. amphoteros.comreddit.com The intensity of the color can also give a rough indication of the concentration of the boronic acid. The structure of the phenylboronic acid-curcumin complex has been confirmed by single-crystal X-ray diffraction. rsc.orgresearchgate.net
Table 6: Summary of TLC Staining with Curcumin for Boronic Acid Detection
| Aspect | Description |
|---|---|
| Principle | Complexation of the boronic acid with the diol moiety of curcumin. amphoteros.com |
| Visual Result | Red/orange spot on a yellow background. researchgate.netresearchgate.net |
| Selectivity | High for boronic acids, boronate esters, and other organoboron species. amphoteros.com |
| Application | Qualitative analysis, reaction monitoring on TLC plates. researchgate.net |
Quartz Crystal Microbalance (QCM) for Binding Affinity and Molecular Recognition Studies
Quartz Crystal Microbalance (QCM) is a highly sensitive, label-free, real-time acoustic sensing technique capable of detecting minute mass changes at a surface-liquid interface. nih.govlincoln.ac.ukmdpi.com This methodology is exceptionally well-suited for investigating the binding affinity and molecular recognition capabilities of this compound. The fundamental principle of QCM lies in the piezoelectric properties of a quartz crystal, which oscillates at a stable resonance frequency when an alternating voltage is applied. nih.gov Any increase in mass on the crystal's surface, such as the binding of an analyte to an immobilized ligand, results in a quantifiable decrease in the resonance frequency.
In a typical experimental setup, the gold electrode of a QCM sensor is functionalized by immobilizing this compound onto its surface. This creates a specific recognition layer. The functionalized sensor is then exposed to a continuous flow of a buffer solution to establish a stable baseline frequency. Subsequently, solutions containing target analytes are introduced into the system. The boronic acid moiety of the immobilized compound can form reversible covalent bonds with cis-diol-containing molecules, such as saccharides, glycoproteins, and catechols.
The binding of these target molecules to the this compound layer on the sensor surface increases the mass, leading to a decrease in the resonance frequency (Δf). The magnitude of this frequency shift is directly proportional to the amount of bound analyte. By monitoring this change in real-time, detailed kinetic information about the binding and dissociation processes can be obtained. Furthermore, by analyzing the data from various analyte concentrations, the binding affinity (often represented by the dissociation constant, KD) can be determined.
The following table illustrates hypothetical data from a QCM experiment designed to evaluate the binding of different saccharides to a surface functionalized with this compound. The frequency change (Δf) indicates the extent of binding.
| Analyte (Saccharide) | Concentration (mM) | Frequency Change (Δf) (Hz) | Dissipation Change (ΔD) (x10-6) |
|---|---|---|---|
| Fructose | 0.5 | -15.2 | 1.1 |
| Fructose | 1.0 | -28.9 | 2.3 |
| Glucose | 0.5 | -8.7 | 0.6 |
| Glucose | 1.0 | -16.5 | 1.2 |
| Mannose | 1.0 | -12.3 | 0.9 |
The selectivity of this compound can be assessed by introducing various structurally similar analytes and comparing their binding responses. The chloro and methyl substituents on the phenyl ring can influence the pKa of the boronic acid and introduce steric effects, thereby modulating the binding affinity and selectivity towards different diol-containing molecules.
The table below presents a summary of hypothetical binding kinetic parameters for the interaction of this compound with different analytes, as would be derived from a series of QCM experiments.
| Analyte | Association Rate Constant (ka) (M-1s-1) | Dissociation Rate Constant (kd) (s-1) | Dissociation Constant (KD) (M) |
|---|---|---|---|
| Fructose | 1.8 x 103 | 2.5 x 10-3 | 1.4 x 10-6 |
| Glucose | 0.9 x 103 | 4.2 x 10-3 | 4.7 x 10-6 |
| Catechol | 3.2 x 103 | 1.1 x 10-3 | 3.4 x 10-7 |
Computational and Theoretical Studies on 2,3 Dichloro 5 Methylphenylboronic Acid
Density Functional Theory (DFT) Calculations for Molecular Insights
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. Methods like the hybrid functional B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently employed to predict a wide array of molecular properties with high accuracy. nih.gov These calculations form the basis for understanding the geometry, spectral characteristics, and electronic nature of compounds like 2,3-dichloro-5-methylphenylboronic acid.
A fundamental step in any computational analysis is geometry optimization, a process that seeks to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. This optimized structure represents the most stable three-dimensional arrangement of the molecule. For this compound, this process would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles.
Based on DFT studies of similar substituted phenylboronic acids, such as 3-fluorophenylboronic acid and other monosubstituted derivatives, a set of expected geometric parameters can be predicted. nih.govnih.gov The C-B bond length is a critical parameter, and studies on similar molecules predict it to be approximately 1.57 Å. nih.gov The substitution pattern on the phenyl ring, with two chlorine atoms and a methyl group, would induce minor distortions in the ring's planarity and affect the orientation of the boronic acid group.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Predicted Value | Parameter | Predicted Value |
| C-B | 1.571 | C-C-B | 121.5 |
| B-O | 1.375 | C-B-O | 118.0 |
| O-H | 0.968 | B-O-H | 109.5 |
| C-Cl | 1.745 | C-C-Cl | 119.8 |
| C-C (aromatic) | 1.395 - 1.405 | C-C-C (aromatic) | 118.0 - 121.0 |
Note: These values are illustrative and represent typical results expected from a DFT (B3LYP/6-311++G(d,p)) calculation based on analogous compounds.
Substituted phenylboronic acids can exist in different conformations due to rotation around the C-B single bond and the orientation of the hydroxyl groups. The two -OH groups can adopt different arrangements relative to the phenyl ring, commonly referred to as endo-exo, exo-exo, or endo-endo. Computational studies on various monosubstituted phenylboronic acids have shown that the endo-exo conformers are typically the lowest in energy. nih.gov
A conformational analysis of this compound would involve calculating the potential energy surface by systematically rotating the B(OH)₂ group around the C-B bond. This would reveal the rotational energy barrier and identify the global energy minimum conformation. The steric hindrance from the ortho-chlorine atom would likely influence the preferred dihedral angle and increase the rotational barrier compared to an unsubstituted phenylboronic acid.
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. By analyzing these modes, a complete and detailed assignment of the experimental spectra can be achieved. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. nih.gov
For this compound, characteristic vibrational modes would include the O-H stretching of the boronic acid group (typically a broad band around 3300-3400 cm⁻¹), aromatic C-H stretching, C=C stretching modes of the phenyl ring, and strong absorptions corresponding to the C-Cl and B-O bonds in the lower frequency region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |
|---|---|---|
| ν(O-H) | ~3450 | O-H Symmetric/Asymmetric Stretching |
| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H Stretching |
| ν(C-H) methyl | 2920 - 2980 | Methyl C-H Stretching |
| ν(C=C) | 1580 - 1610 | Aromatic Ring C=C Stretching |
| ν(B-O) | 1340 - 1380 | B-O Symmetric/Asymmetric Stretching |
| ν(C-Cl) | 650 - 750 | C-Cl Stretching |
Note: These are representative frequency ranges for the specified functional groups and are based on general spectroscopic data and calculations on similar molecules.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely have significant contributions from the boron atom and the C-B antibonding orbital. The electron-withdrawing chlorine atoms would lower the HOMO and LUMO energy levels and influence the energy gap. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing theoretical spectra that can be compared with experimental measurements. nih.gov
| Property | Predicted Value | Implication |
|---|---|---|
| EHOMO | -6.8 eV | Electron-donating capability |
| ELUMO | -1.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 eV | Kinetic stability and chemical reactivity |
| λmax (UV-Vis) | ~275 nm | Predicted wavelength of maximum absorption (π→π* transition) |
Note: These values are illustrative, based on calculations for similarly substituted phenylboronic acids, and provide an estimate of the electronic characteristics.
Theoretical Modeling of Reaction Mechanisms and Transition States
Phenylboronic acids are famous for their utility in synthetic organic chemistry, most notably as reagents in the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comwikipedia.org Computational chemistry is an invaluable tool for elucidating the complex mechanisms of such catalytic reactions. DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net
Solvent Effects on Conformation and Reactivity through Continuum Models (e.g., PCM)
Computational and theoretical studies are pivotal in elucidating the intricate ways in which solvents influence the behavior of molecules like this compound. Among the various theoretical approaches, continuum solvation models, particularly the Polarizable Continuum Model (PCM), have proven to be powerful tools for investigating solvent effects on molecular conformation and reactivity. nih.govnih.gov These models approximate the solvent as a continuous dielectric medium, which allows for the efficient calculation of solvation energies and the response of the solute's electronic structure to the solvent environment. nih.govresearchgate.net
The fundamental principle of PCM is to create a cavity in the continuous dielectric that represents the solute molecule. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute. nih.gov This interaction is then incorporated into the quantum mechanical Hamiltonian of the solute, allowing for the self-consistent calculation of the molecule's properties in solution. This approach enables the exploration of a wide range of solvents by simply adjusting the dielectric constant and other solvent-specific parameters in the model. nih.gov
For this compound, PCM can be employed to predict how its conformational preferences and reactivity are modulated by different solvent environments. The conformation of phenylboronic acids is largely determined by the orientation of the boronic acid group relative to the phenyl ring. In the gas phase or nonpolar solvents, a planar or near-planar conformation is often favored to maximize conjugation. However, in polar or hydrogen-bonding solvents, the interactions between the solvent and the hydroxyl groups of the boronic acid can lead to significant conformational changes.
PCM calculations can quantify the energetic stabilization or destabilization of different conformers in various solvents. For instance, the model can predict the rotational barrier of the C-B bond in solvents of varying polarity. This is crucial as the conformation of the boronic acid group can significantly impact its ability to engage in intermolecular interactions, such as the formation of boronate esters with diols.
The following table illustrates hypothetical data that could be generated from PCM calculations on the relative energies of different conformers of this compound in a selection of solvents.
| Solvent | Dielectric Constant (ε) | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) |
| Gas Phase | 1 | 0.0 | 1.5 |
| Toluene | 2.4 | 0.2 | 1.3 |
| Dichloromethane | 8.9 | 0.5 | 1.0 |
| Acetone | 20.7 | 0.8 | 0.7 |
| Water | 78.4 | 1.2 | 0.0 |
This table is illustrative and intended to represent the type of data generated from PCM studies. Conformer A might represent a planar geometry, while Conformer B could be a non-planar arrangement.
Beyond conformational analysis, PCM is instrumental in understanding how solvents affect the reactivity of this compound. The reactivity of boronic acids is closely linked to the Lewis acidity of the boron atom and the proton acidity of the boronic acid hydroxyl groups. Solvents can influence these properties through direct interactions and by stabilizing charged intermediates or transition states.
PCM calculations can provide insights into how the solvent modulates the electronic properties of the molecule, such as the partial charges on the boron and oxygen atoms, the frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. For example, polar solvents are expected to increase the electrophilicity of the boron atom by stabilizing the developing negative charge on the oxygen atoms upon nucleophilic attack.
The following table presents hypothetical data on calculated electronic properties of this compound in different solvents, which can be correlated with its reactivity.
| Solvent | Dipole Moment (Debye) | LUMO Energy (eV) | Charge on Boron Atom (e) |
| Gas Phase | 2.5 | -1.2 | +0.65 |
| Toluene | 2.8 | -1.3 | +0.64 |
| Dichloromethane | 3.5 | -1.5 | +0.68 |
| Acetone | 4.1 | -1.7 | +0.70 |
| Water | 4.8 | -2.0 | +0.72 |
This table is illustrative. An increase in the positive charge on the boron atom and a decrease in the LUMO energy would suggest enhanced Lewis acidity and greater reactivity towards nucleophiles.
Q & A
Q. What synthetic methodologies are recommended for preparing 2,3-Dichloro-5-methylphenylboronic acid?
A two-step approach is typical: (1) Chlorination of 5-methylphenylboronic acid using Cl₂ gas with FeCl₃ catalysis at 60–80°C, followed by (2) Suzuki-Miyaura coupling with bis(pinacolato)diboron under Pd(OAc)₂ catalysis. Purification via recrystallization in ethanol/water (3:1 v/v) at 0–5°C yields >95% purity. Monitor reaction progress using TLC with hexanes/EtOAc (1:1) .
Q. Which analytical techniques confirm the structural integrity of this compound?
Critical methods include:
Q. How should this compound be stored to maintain stability?
Store under argon at -20°C in amber vials. For solutions, use THF with 1% stabilizer (e.g., 2,6-lutidine) to suppress protodeboronation. Periodic ¹¹B NMR checks are advised .
Advanced Research Questions
Q. How do steric effects from the 2,3-dichloro substituents impact cross-coupling efficiency?
Steric hindrance reduces reaction rates in Suzuki-Miyaura couplings. Optimize with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Kinetic studies using in situ IR spectroscopy reveal a 40% slower reaction rate compared to mono-chlorinated analogs. Adjust catalyst loading to 7–10 mol% Pd for improved yields .
Q. What strategies resolve contradictions in catalytic activity reported for Chan-Lam couplings?
Contradictions arise from oxygen sensitivity and copper source variations. Systematically test:
Q. How can protodeboronation side reactions be minimized during large-scale syntheses?
Implement:
- pH control : Buffered aqueous phases (pH 7–9) reduce decomposition.
- Low-temperature processing : Maintain reactions below 30°C.
- Stabilizers : Add 0.5% hydroquinone to reaction mixtures. Monitor via ¹¹B NMR every 2 hours for industrial-scale batches .
Q. What computational tools predict reactivity in transition metal-catalyzed reactions?
- DFT calculations : Analyze HOMO-LUMO gaps (B3LYP/6-31G*) to predict oxidative addition feasibility.
- Hammett parameters : σₚ = +0.78 for 2,3-dichloro groups indicates strong electron-withdrawing effects.
- Synthetic accessibility scores : SA = 2.03 (analogous to 2-Fluoro-6-methoxyphenylboronic acid) guides ligand selection .
Methodological Notes
- Contradiction Analysis : When literature reports conflict (e.g., catalytic activity), replicate experiments under standardized conditions (solvent purity, catalyst batch, degassing protocols).
- Data Validation : Cross-reference melting points (mp 194–196°C for structurally similar boronic acids) and chromatographic retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
